

3-Boc-amino-3-(3-pyridyl)-propionic acid chemical properties

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Compound of Interest

Compound Name: 3-Boc-amino-3-(3-pyridyl)-
propionic acid

Cat. No.: B062353

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An In-depth Technical Guide to **3-Boc-amino-3-(3-pyridyl)-propionic acid**

Introduction

3-Boc-amino-3-(3-pyridyl)-propionic acid is a versatile, non-proteinogenic amino acid derivative widely utilized as a key building block in medicinal chemistry and pharmaceutical research. Its structure, which incorporates a pyridine ring, a carboxylic acid, and a Boc (tert-butyloxycarbonyl) protected amine, makes it an invaluable intermediate for synthesizing complex molecules with high stereochemical purity. The Boc protecting group enhances stability and solubility, rendering it ideal for peptide synthesis and the development of enzyme inhibitors.^{[1][2]}

This compound, particularly its chiral enantiomers, plays a significant role in drug design and development. The pyridine moiety allows for specific interactions with biological targets, which is leveraged in designing novel therapeutics for a range of diseases, including neurological disorders.^{[1][3]} Researchers value this intermediate for its ability to introduce specific stereochemistry and functional groups into peptide sequences, which can lead to the discovery of compounds with improved selectivity and efficacy.^[1]

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of **3-Boc-amino-3-(3-pyridyl)-propionic acid** for researchers, scientists, and drug development professionals.

Core Chemical Properties

The properties of **3-Boc-amino-3-(3-pyridyl)-propionic acid** can vary depending on the specific stereoisomer. The most commonly available forms are the (S)-enantiomer and the (R)-enantiomer.

Table 1: General Chemical Properties

Property	Value	Citations
Molecular Formula	$C_{13}H_{18}N_2O_4$	[1] [4] [5] [6]
Molecular Weight	266.29 - 266.3 g/mol	[1] [4] [5] [6]
Appearance	Off-white to yellow or light brown powder	[1] [7]
Purity	Typically $\geq 95\%$ to $\geq 98\%$ (by HPLC)	[1] [3] [8] [9]
Storage	Store at 0-8°C or -20°C, sealed and dry	[1] [2] [9]

Table 2: Properties of Stereoisomers

Property	(S)-3-Boc-amino-3-(3-pyridyl)-propionic acid	(R)-3-Boc-amino-3-(3-pyridyl)-propionic acid
IUPAC Name	(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-pyridin-3-ylpropanoic acid	(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-pyridin-3-ylpropanoic acid
Synonyms	Boc-L- β -Ala-(3-pyridyl)-OH, (S)-Boc-3-(3-pyridyl)- β -Ala-OH	BOC-(R)-3-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID
CAS Number	297773-45-6	500788-96-5
Optical Rotation	$[\alpha]D^{25} = -3 \pm 2^\circ$ (c=1 in MeOH) [1]	Not consistently available
Melting Point	No data available	No data available
Boiling Point	No data available	No data available

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for the successful application of this compound. Below are key protocols for its synthesis, resolution, and analysis.

Synthesis and Chiral Resolution

A common challenge is the preparation of enantiomerically pure forms of the acid. An effective method involves the resolution of the racemic mixture via diastereomeric salt crystallization.

Protocol: Resolution of Racemic **3-Boc-amino-3-(3-pyridyl)-propionic acid**[\[10\]](#)

- Salt Formation: A solution of racemic **3-Boc-amino-3-(3-pyridyl)-propionic acid** (1.0 eq.) in ethyl acetate (EtOAc) is heated to 60-70°C.
- Addition of Resolving Agent: A solution of (1R,2S)-(-)-ephedrine (1.1 eq.) in EtOAc is added to the heated solution over approximately 10 minutes.
- Crystallization: The mixture is stirred and allowed to cool, inducing the selective crystallization of the (S)-acid-(1R,2S)-(-)-ephedrine diastereomeric salt.

- Isolation: The resulting crystalline solid is isolated by filtration, washed with fresh EtOAc, and dried. This yields the diastereomerically pure salt.
- Liberation of the Free Acid: The purified salt is dissolved in water. Toluene is added, and the mixture is heated to 70-80°C.
- Basification: An aqueous solution of sodium hydroxide (NaOH) is added to break the salt and liberate the free (S)-amino acid into the aqueous phase.
- Extraction & Isolation: The layers are separated, and the aqueous layer containing the sodium salt of the desired acid is further processed. Acidification followed by extraction would yield the final, enantiomerically pure (S)-**3-Boc-amino-3-(3-pyridyl)-propionic acid**.

Boc Deprotection

To utilize the amine functionality in subsequent reactions, the Boc group must be removed.

Protocol: Boc Group Removal[\[11\]](#)

- Dissolution: The Boc-protected amino acid is dissolved in a suitable solvent, typically dichloromethane (DCM).
- Acid Treatment: An excess of a strong acid, such as trifluoroacetic acid (TFA), is added. A common ratio is 1:1 (v/v) DCM:TFA.
- Reaction: The mixture is stirred at room temperature for 1-3 hours until the reaction is complete (monitored by TLC or LC-MS).
- Solvent Removal: The solvent and excess acid are removed under reduced pressure (in vacuo).
- Isolation: The resulting deprotected amino acid (as a TFA salt) is dried under high vacuum.

Analytical Characterization

Purity and identity are typically confirmed using High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS).

- HPLC: Used to assess the chemical and enantiomeric purity. Purity levels are typically reported as >98%.[\[1\]](#)[\[8\]](#)
- HRMS: Used to confirm the molecular formula. For $C_{13}H_{18}N_2O_4$, the calculated mass is confirmed against the experimentally found mass.[\[10\]](#)

Visualizations: Workflows and Conceptual Pathways

Figure 1: General Experimental Workflow

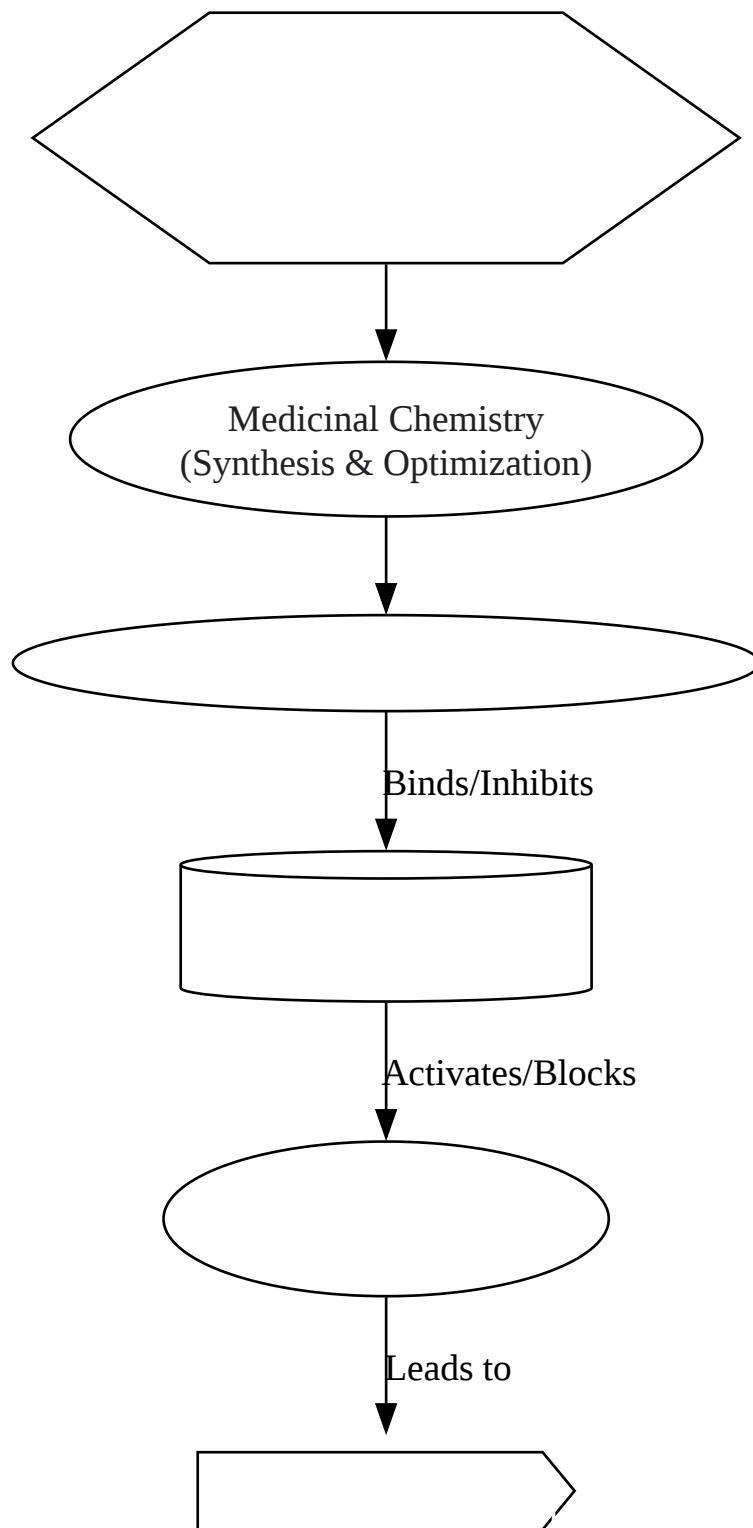
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Figure 2: Role in Drug Discovery Pathway

Applications in Research and Drug Development

The unique structural features of **3-Boc-amino-3-(3-pyridyl)-propionic acid** make it a valuable tool for pharmaceutical innovation.

- Peptide Synthesis: It serves as a crucial building block for creating peptides that require precise stereochemistry and the inclusion of a pyridine functional group, enhancing the specificity of drug design.[1]
- Drug Development: The pyridine ring is a common motif in neuropharmacology. This compound is used to explore novel therapeutic agents for neurological disorders by creating molecules that can interact with targets in the central nervous system.[3]
- Enzyme Inhibitors: Its structure is valuable for designing protease inhibitors and other enzyme-modulating compounds. The defined stereochemistry and functional groups allow for strong, specific binding interactions with enzyme active sites.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not readily available in the search results, general safety precautions for similar chemical reagents should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[7][12]
- Handling: Avoid ingestion, inhalation, and contact with skin, eyes, or clothing. Handle in a well-ventilated area or under a fume hood to avoid dust formation.[7][12]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically at refrigerated temperatures (0-8°C).[1][2]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[7][12]

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